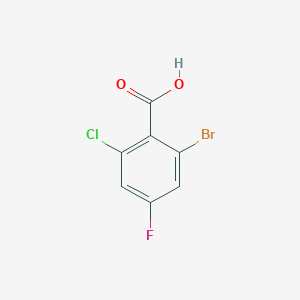

2-Bromo-6-chloro-4-fluorobenzoic acid

Description

Properties

IUPAC Name |

2-bromo-6-chloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTOVIXCGACNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Nitration

- Raw Material: o-Fluorobenzonitrile

- Reagents: Sulfuric acid (vitriol oil), potassium nitrate (nitrating agent)

- Conditions: Temperature controlled between -2 to 2 °C; molar ratio of sulfuric acid to substrate approximately 11.3:1; potassium nitrate in slight excess (1.0–1.05:1 relative to substrate)

- Outcome: Formation of 2-fluoro-5-nitrobenzonitrile as a pale yellow powder

- Notes: Slow addition of nitrating agent under stirring ensures controlled reaction and high selectivity

Step 2: Nitro Reduction

- Reagents: Iron powder and ammonium chloride mixture as reductive agents

- Solvent: Water (6 times the volume of nitro compound)

- Conditions: Temperature maintained at 85–100 °C, optimally 90–95 °C

- Outcome: Conversion of nitro group to amino group yielding 3-amino-2-fluorobenzonitrile as purple solid

- Notes: Efficient reduction with high conversion rates

Step 3: Bromination

Step 4: Diazotization, Deamination, and Hydrolysis

- Reagents: Sodium nitrite, copper sulfate catalyst, sodium hypophosphite

- Solvent: Mixture of water and sulfuric acid

- Conditions: Temperature controlled between -5 to 5 °C for diazotization; heating to 40–65 °C during subsequent steps, optimally 50–60 °C

- Process: Amino group is converted to diazonium salt, then replaced by hydrogen (deamination) and finally hydrolyzed to carboxylic acid

- Outcome: Formation of 2-bromo-6-fluorobenzoic acid as yellow powder with purity ~98.8%

- Yield: Overall yield approximately 16.9% from starting material

- Notes: Copper sulfate acts as catalyst for diazonium decomposition; sodium hypophosphite serves as reducing agent

Table 1: Summary of Reaction Conditions and Yields for 2-Bromo-6-fluorobenzoic Acid Preparation

| Step | Reagents/Conditions | Temperature (°C) | Product | Yield/Notes |

|---|---|---|---|---|

| Nitration | o-Fluorobenzonitrile, H2SO4, KNO3 | -2 to 2 | 2-fluoro-5-nitrobenzonitrile | High conversion, pale yellow powder |

| Nitro Reduction | Fe powder, NH4Cl, water | 90–95 | 3-amino-2-fluorobenzonitrile | Efficient reduction |

| Bromination | Bromine or NBS | Ambient | 3-amino-2-bromo-6-fluorobenzonitrile | Regioselective bromination |

| Diazotization/Deamination/Hydrolysis | NaNO2, CuSO4, NaH2PO2, H2SO4, water | -5 to 60 | 2-bromo-6-fluorobenzoic acid | Purity 98.8%, overall yield 16.9% |

Adaptation for 2-Bromo-6-chloro-4-fluorobenzoic Acid

While the above method is for 2-bromo-6-fluorobenzoic acid, the preparation of 2-bromo-6-chloro-4-fluorobenzoic acid would require an additional chlorination step or starting from a chlorinated fluorobenzonitrile derivative. The synthetic approach would likely involve:

- Starting from 4-fluoro-3-chlorobenzonitrile or a similarly substituted precursor

- Following analogous nitration, reduction, and bromination steps

- Ensuring selective bromination at the 2-position and maintaining chlorine at the 6-position

- Final diazotization and hydrolysis to yield the target benzoic acid

Selective halogenation strategies often employ:

- Controlled reaction conditions to favor substitution at desired positions

- Use of protecting groups or directing groups if necessary

- Careful choice of halogenating agents (e.g., N-bromosuccinimide for bromination, sulfuryl chloride for chlorination)

Research Findings and Considerations

- The multi-step synthesis requires precise temperature control and stoichiometric balance to achieve high purity and acceptable yields.

- The diazotization-deamination step is critical for replacing amino groups with hydrogen, facilitating the final carboxylic acid formation.

- The overall yield tends to be moderate (~17% in the referenced method), reflecting the complexity and multiple purification steps.

- Purity of the final product can reach above 98%, suitable for pharmaceutical intermediate use.

- Use of environmentally benign solvents and reagents can be considered for process optimization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-fluorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acid derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce alcohols or aldehydes .

Scientific Research Applications

Applications in Chemical Synthesis

-

Intermediate in Organic Synthesis :

- 2-Bromo-6-chloro-4-fluorobenzoic acid serves as an important intermediate in the synthesis of various complex organic molecules. Its unique halogen substituents allow for selective reactions that are crucial in developing new chemical entities.

-

Pharmaceutical Development :

- The compound has been utilized in pharmaceutical research for its biological activity. It interacts with specific biological targets such as enzymes and receptors, making it valuable for studying enzyme inhibition and pharmacological pathways.

- Agricultural Chemicals :

Case Study 1: Pharmaceutical Applications

A study investigated the use of 2-Bromo-6-chloro-4-fluorobenzoic acid as a probe for enzyme inhibition. The compound demonstrated significant interaction with specific enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development targeting metabolic diseases.

Case Study 2: Agricultural Chemistry

Research highlighted its effectiveness as an active ingredient in pesticide formulations. The unique halogenation pattern provided enhanced stability and activity against target pests compared to non-halogenated analogs .

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-fluorobenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain molecular targets . The pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The following table summarizes key structural analogs, emphasizing differences in substituent positions and functional groups:

Key Observations:

- Positional Isomerism : The substitution pattern significantly impacts electronic properties. For example, 4-Bromo-2-chloro-6-fluorobenzoic acid (Br at 4, Cl at 2, F at 6) exhibits distinct resonance and inductive effects compared to the target compound, altering acidity and reactivity in coupling reactions .

- Functional Group Trade-offs : Replacing fluorine with a methyl group (e.g., 4-Bromo-2-fluoro-6-methylbenzoic acid) increases hydrophobicity, which may enhance membrane permeability in drug design but reduce hydrogen-bonding capacity .

Physicochemical Properties

- Acidity: Fluorine’s strong electron-withdrawing effect increases the acidity of the carboxylic acid group. For instance, 2-Bromo-6-chloro-4-fluorobenzoic acid is expected to have a lower pKa (~2.1–2.5) compared to non-fluorinated analogs like 4-Bromo-2-chloro-6-methylbenzoic acid (pKa ~2.8–3.2) due to enhanced stabilization of the deprotonated form .

- Solubility: Fluorine and bromine substituents reduce aqueous solubility. Methyl groups (e.g., in 2-Bromo-4-fluoro-6-methylbenzoic acid) further decrease polarity, making such compounds more soluble in organic solvents like DMSO or ethanol .

Biological Activity

2-Bromo-6-chloro-4-fluorobenzoic acid (C₇H₃BrClF O₂) is an organic compound notable for its unique halogenation pattern, which significantly influences its chemical reactivity and biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, drawing from diverse sources to present a detailed analysis.

- Molecular Formula : C₇H₃BrClF O₂

- Molecular Weight : 253.45 g/mol

- Structure : The compound features a benzoic acid core with bromine, chlorine, and fluorine substituents at the 2, 6, and 4 positions, respectively. This arrangement enhances its potential interactions with biological systems.

The biological activity of 2-Bromo-6-chloro-4-fluorobenzoic acid is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The halogen substituents can modulate the electronic properties of the molecule, allowing it to act as an inhibitor for specific enzymatic pathways.

Enzyme Inhibition Studies

Research indicates that compounds similar to 2-Bromo-6-chloro-4-fluorobenzoic acid exhibit enzyme inhibition capabilities. For instance, studies have shown that structurally related compounds can inhibit key enzymes involved in metabolic processes, potentially impacting pathways relevant to diseases such as cancer and diabetes .

Biological Applications

2-Bromo-6-chloro-4-fluorobenzoic acid has been utilized in various research contexts:

- Pharmacological Research : Its unique structure makes it a candidate for drug development, particularly in targeting specific diseases where enzyme inhibition is beneficial.

- Biological Pathway Investigation : The compound serves as a probe in studies examining biological pathways, contributing to the understanding of complex biochemical interactions .

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition properties of halogenated benzoic acids found that 2-Bromo-6-chloro-4-fluorobenzoic acid effectively inhibited certain enzymes critical in metabolic pathways. The study reported IC50 values indicating significant inhibitory activity against target enzymes, suggesting its potential therapeutic applications in metabolic disorders .

Case Study 2: Antiviral Activity

In another research effort focusing on antiviral compounds, derivatives of halogenated benzoic acids were evaluated for their efficacy against viral infections. Although specific data on 2-Bromo-6-chloro-4-fluorobenzoic acid was limited, related compounds demonstrated broad-spectrum antiviral activity, indicating a promising area for further exploration regarding this compound's potential .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Bromo-4-chloro-6-fluorobenzoic acid | Similar halogenation; lacks one bromine | Moderate enzyme inhibition |

| 3-Bromo-6-chloro-2-fluorobenzoic acid | Different positional isomer; distinct reactivity | Antiviral properties observed |

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Key intermediate for SGLT2 inhibitors | Significant therapeutic potential |

The comparative analysis highlights that while structurally similar compounds exhibit varying degrees of biological activity, the unique arrangement of halogens in 2-Bromo-6-chloro-4-fluorobenzoic acid may enhance its interaction with specific biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-6-chloro-4-fluorobenzoic acid, and what are their limitations?

- Methodological Answer : The compound is typically synthesized via halogenation of benzoic acid derivatives. For example, bromination and chlorination can be achieved using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ or Cl₂/FeCl₃), while fluorination may require directed ortho-metalation (DoM) strategies or Balz-Schiemann reactions. Challenges include regioselectivity due to competing substituent effects; optimization of reaction conditions (temperature, catalyst loading) is critical to minimize byproducts .

- Limitations : Competing halogenation at adjacent positions (e.g., para vs. meta) may occur, requiring iterative purification via column chromatography or recrystallization.

Q. How can the purity and identity of 2-bromo-6-chloro-4-fluorobenzoic acid be verified experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm substituent positions and integration ratios.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS .

Q. What spectroscopic techniques are recommended for characterizing halogenated benzoic acid derivatives?

- Methodological Answer :

- Infrared Spectroscopy (IR) : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and halogen (C-Br ~600 cm⁻¹) functional groups.

- X-ray Crystallography : Resolve crystal structure using single-crystal diffraction (e.g., SHELXL for refinement and ORTEP-III for visualization) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of halogenation in 2-bromo-6-chloro-4-fluorobenzoic acid?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model substituent effects on electron density and predict preferred halogenation sites. For example, exact-exchange functionals (e.g., Becke’s hybrid) improve accuracy in thermochemical predictions for halogenated systems .

- Case Study : Compare experimental vs. computed chemical shifts using gauge-including atomic orbital (GIAO) methods to validate models .

Q. What strategies resolve contradictions between experimental and computational data for halogenated benzoic acids?

- Methodological Answer :

- Cross-Validation : Use multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms.

- Experimental Benchmarking : Compare computed vibrational frequencies (IR) or NMR chemical shifts with empirical data to refine computational parameters .

Q. How can 2-bromo-6-chloro-4-fluorobenzoic acid be utilized as a building block in pharmaceutical intermediates?

- Methodological Answer :

- Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., 4-fluorophenylboronic acid) to form biaryl structures, leveraging palladium catalysts (Pd(PPh₃)₄) and base (Na₂CO₃) .

- Peptide Conjugation : Activate the carboxylic acid group using EDCl/HOBt for coupling with amine-containing biomolecules .

Q. What challenges arise in crystallizing halogenated benzoic acids, and how are they mitigated?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality.

- Temperature Gradients : Gradual cooling (0.5°C/min) minimizes defects. Software like WinGX assists in structure solution and refinement .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for halogenated benzoic acids: How to address them?

- Methodological Answer :

- Purity Assessment : Re-measure melting points after recrystallization (e.g., using ethanol/water) and compare with literature (e.g., NIST data ).

- Thermogravimetric Analysis (TGA) : Rule out decomposition by monitoring mass loss during heating.

Key Software and Tools

| Application | Tool/Software | Reference |

|---|---|---|

| Crystallography | SHELXL, ORTEP-III | |

| Computational Chemistry | Gaussian (DFT), GAMESS | |

| Spectral Analysis | MestReNova, ACD/Labs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.